

# Quantum Chemical Insights into the Conformers of Amorphous $\text{U}_2\text{O}_7$

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## Compound of Interest

Compound Name: *Dioxouranium;hydrogen peroxide*

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## Abstract

Recent computational and experimental studies have shed light on the structure and reactivity of the amorphous uranium oxide,  $\text{U}_2\text{O}_7$ . This material, formed from the thermal decomposition of uranyl peroxide minerals like studtite, has significant implications for the nuclear fuel cycle and the storage of nuclear waste. Quantum chemical calculations, particularly density functional theory (DFT), have been instrumental in elucidating the potential structures of  $\text{U}_2\text{O}_7$  conformers. This technical guide provides a comprehensive overview of the key findings from these computational investigations, including detailed quantitative data, experimental protocols for the synthesis of the modeled compound, and visualizations of the theoretical workflows and conformational relationships.

## Introduction

The pressurization of uranium yellowcake drums, which has led to accidents and radioactive contamination, has been linked to the presence of a reactive, X-ray amorphous form of uranium oxide.[1][2] Experimental evidence suggests that this amorphous material has a composition close to  $\text{U}_2\text{O}_7$  and is formed by heating hydrated uranyl peroxides.[1] Due to its amorphous nature, traditional diffraction techniques provide limited structural information. Consequently, quantum chemical calculations have become an indispensable tool for proposing and evaluating plausible molecular structures of  $\text{U}_2\text{O}_7$ .

A seminal study by Odoh et al. (2016) employed DFT to identify four stable conformers of  $\text{U}_2\text{O}_7$ , designated as A, B, C, and D.<sup>[1]</sup> Their calculations, supported by neutron pair distribution function (PDF) analysis, identified conformer A as the most stable structure.<sup>[1]</sup> This guide will delve into the specifics of these computationally derived conformers, presenting their geometric and energetic data for comparative analysis. Furthermore, it will outline the experimental procedures for synthesizing the amorphous  $\text{U}_2\text{O}_7$  that serves as the basis for these computational models.

## Computational Methodology

The quantum chemical calculations detailed in this guide are primarily based on the work of Odoh et al.<sup>[1]</sup> The following section outlines the theoretical framework and computational parameters employed in their study.

## Density Functional Theory (DFT) Calculations

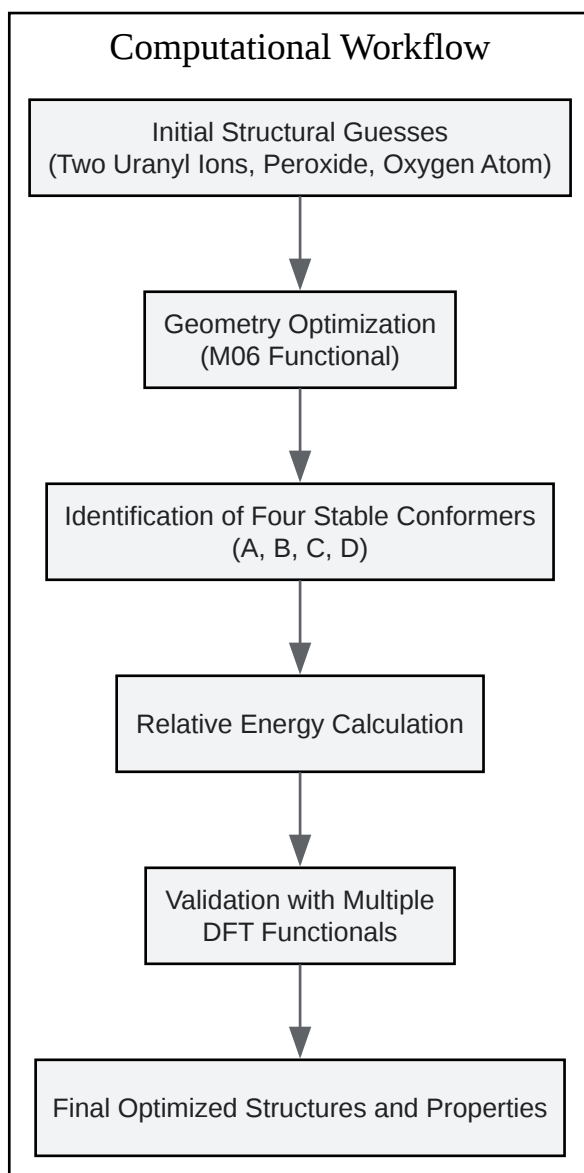
The geometries of the  $\text{U}_2\text{O}_7$  conformers were optimized using DFT. The M06 exchange-correlation functional was utilized for the primary optimizations.<sup>[1]</sup> For the atoms, the following basis sets were employed:

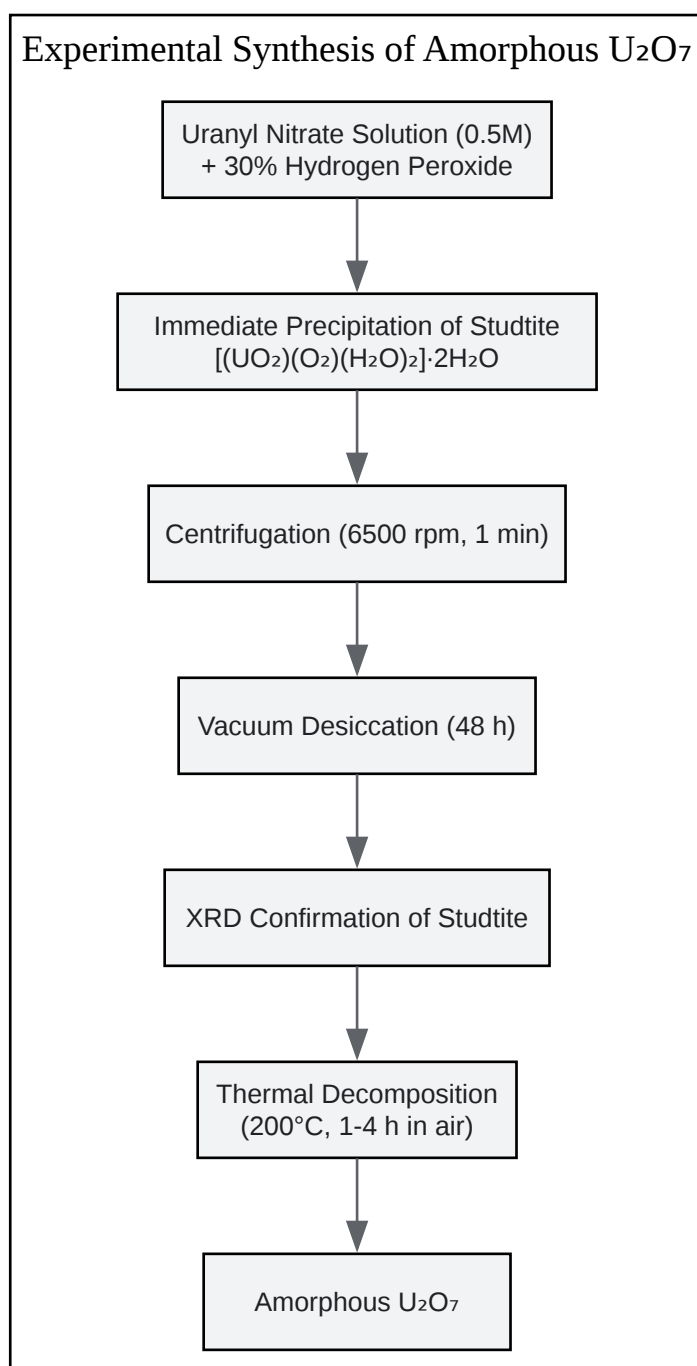
- Uranium (U): Small-core Stuttgart relativistic effective core potentials and their associated valence basis sets.<sup>[1]</sup>
- Oxygen (O): 6-311++G(3df,3pd) basis set.<sup>[1]</sup>

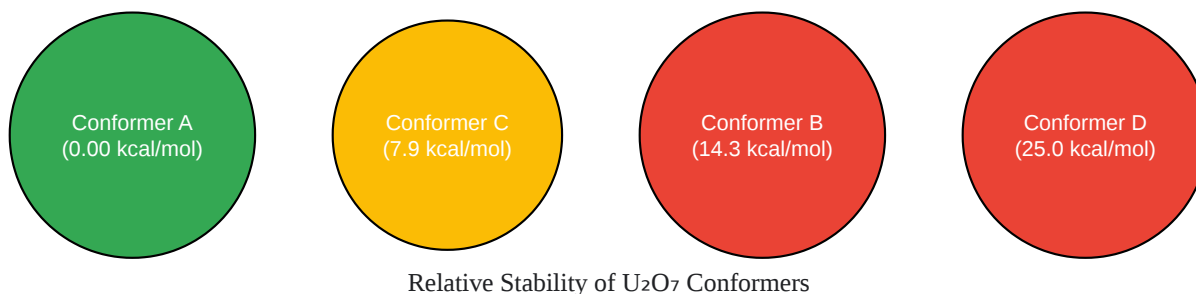
To validate the stability of the identified conformers, further geometry optimizations were performed with a range of other density functionals, including local functionals (PBE, BLYP, M06-L), hybrid and meta-hybrids (B3LYP, LC- $\omega$ PBE, BHandHLYP, M06-2x, M06-HF), and dispersion-corrected functionals (B97D, B3LYP-D3, LC- $\omega$ PBE-D3).<sup>[1]</sup> The relative energies of the four conformers were found to be consistent across these different functionals.<sup>[1]</sup>

## Workflow for Conformer Identification

The computational workflow for identifying and characterizing the  $\text{U}_2\text{O}_7$  conformers can be summarized as follows:



Experimental Synthesis of Amorphous  $\text{U}_2\text{O}_7$ 



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Structure and Reactivity of X-ray Amorphous Uranyl Peroxide,  $U_2O_7$  - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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